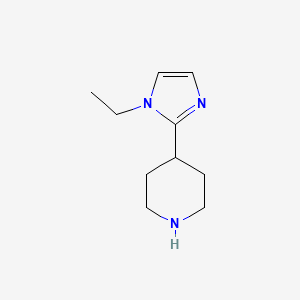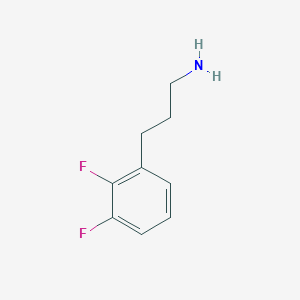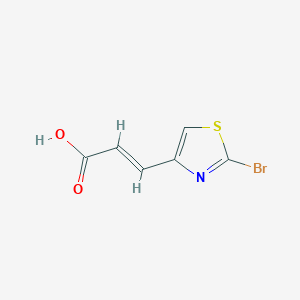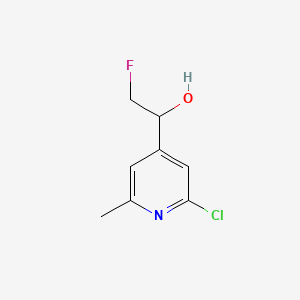aminehydrochloride](/img/structure/B13597053.png)
[3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride: is a synthetic organic compound that belongs to the class of substituted amines. It is characterized by the presence of a benzothiophene ring, a fluorinated propyl chain, and a methylamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride typically involves multiple steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1-(thiophen-2-yl)ethanone, under acidic conditions.
Introduction of the Fluoropropyl Chain: The fluoropropyl chain can be introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide, such as 2-fluoropropyl bromide, in the presence of a base like potassium carbonate.
Attachment of the Methylamine Group: The final step involves the reaction of the intermediate with methylamine to form the desired amine compound. This can be achieved through reductive amination using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorinated propyl chain or the benzothiophene ring, potentially leading to the removal of the fluorine atom or the reduction of the aromatic ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated propyl chain or the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed under controlled conditions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated propyl chain, reduced benzothiophene ring
Substitution: Azido derivatives, alkylated products
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Receptor Binding Studies: The compound can be used to study the binding affinity and selectivity of various biological receptors.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of neurology and oncology.
Diagnostic Imaging: Its fluorinated propyl chain can be utilized in positron emission tomography (PET) imaging.
Industry
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiophene ring and fluorinated propyl chain contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets through competitive inhibition, allosteric modulation, or covalent binding, leading to downstream effects on cellular signaling pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Benzothiophen-5-yl)-2-chloropropylaminehydrochloride
- 3-(1-Benzothiophen-5-yl)-2-bromopropylaminehydrochloride
- 3-(1-Benzothiophen-5-yl)-2-iodopropylaminehydrochloride
Uniqueness
Compared to its analogs, 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and lipophilicity. These characteristics make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H15ClFNS |
|---|---|
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
3-(1-benzothiophen-5-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNS.ClH/c1-14-8-11(13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
Clé InChI |
FIUMFDKGSWBDPH-UHFFFAOYSA-N |
SMILES canonique |
CNCC(CC1=CC2=C(C=C1)SC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
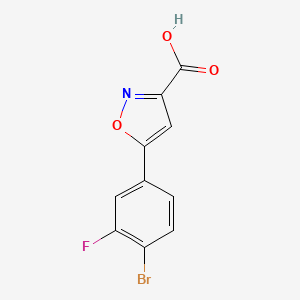
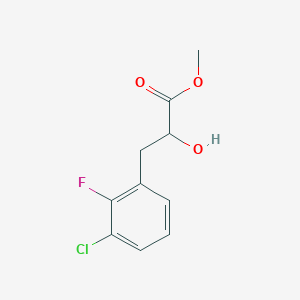
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)

